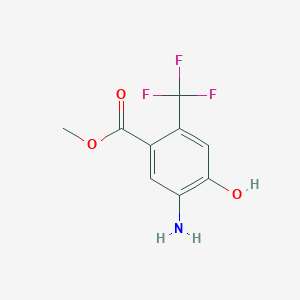

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Description

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a trifluoromethyl group at position 2, an amino group at position 5, and a hydroxyl group at position 2. This compound’s unique substitution pattern confers distinct physicochemical properties, such as enhanced polarity due to the hydroxyl and amino groups, and lipophilicity from the trifluoromethyl moiety.

Properties

IUPAC Name |

methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-16-8(15)4-2-6(13)7(14)3-5(4)9(10,11)12/h2-3,14H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHBCQVLMVZGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection Reaction

- The starting compound (2-(4-trifluoromethyl)phenethyl alcohol or related precursor) undergoes a protection reaction with a protecting reagent such as p-methylbenzenesulfonyl chloride or benzenesulfonyl chloride.

- This step selectively protects the hydroxyl group to prevent side reactions during subsequent steps.

- Reaction conditions: typically conducted under controlled temperature (e.g., 50-60 °C) with stirring.

Step 2: Condensation Reaction

- The protected intermediate is condensed with 5-aminosalicylic acid methyl ester.

- The condensation is performed in the presence of a base, which can be triethylamine, N-diisopropylethylamine, DBU, or pyridine, with triethylamine being preferred.

- This step forms a key intermediate compound with the desired aromatic substitution pattern.

Step 3: Hydrolysis and Deprotection

- The intermediate undergoes hydrolysis under acidic conditions (preferably sulfuric acid) at 60-100 °C, optimally 80-85 °C.

- The reaction is carried out under nitrogen bubbling to avoid oxidation or side reactions.

- Hydrolysis removes protecting groups and converts ester functionalities as needed to yield the target this compound.

- Post-reaction, crystallization is induced by adding a mixed solvent (ethyl acetate and n-heptane), cooling, filtering, and drying to isolate the pure product.

Advantages of This Method

- High yield and purity due to selective protection and optimized reaction parameters.

- Effective removal of meta-isomer and disubstituted impurities.

- Suitable for producing raw material medicines meeting high-quality standards.

Alternative Oxidative and Amination Approaches

Research literature describes oxidative ring-opening and amination methods for preparing 2-aminobenzoate derivatives, which can be adapted for trifluoromethyl-substituted benzoates.

- Oxidative amination using N-bromosuccinimide (NBS) and potassium persulfate (K2S2O8) in alcohol solvents at 60 °C under air can generate 2-aminobenzoates from brominated precursors.

- Purification is achieved by flash column chromatography using silica gel and solvent mixtures like petroleum ether and ethyl acetate.

- These methods provide a route to introduce amino groups and hydroxyl functionalities selectively on aromatic rings.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Hydroxyl protection | p-Methylbenzenesulfonyl chloride or similar | 50-60 | Prevents side reactions, improves purity |

| 2 | Condensation | 5-Aminosalicylic acid methyl ester, triethylamine | Room temp to mild heating | Forms key intermediate |

| 3 | Hydrolysis | Sulfuric acid, nitrogen atmosphere | 60-100 (opt. 80-85) | Removes protecting groups, yields target compound |

| 4 | Crystallization | Ethyl acetate and n-heptane solvent mixture | 20-25 | Purifies and isolates final product |

Research Findings on Purity and Yield Optimization

- Use of specific protecting groups like p-methylbenzenesulfonyl improves selectivity and reduces impurities.

- Base choice in condensation affects reaction efficiency; triethylamine is preferred for balance of reactivity and mildness.

- Hydrolysis under nitrogen prevents oxidative degradation, enhancing product stability.

- Crystallization solvent composition and temperature control are critical for obtaining high-purity crystals suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Case Study: Antidepressant Synthesis

Recent studies have shown that derivatives of this compound can be utilized in the synthesis of antidepressants. For example, the introduction of the trifluoromethyl group has been linked to increased potency and selectivity for serotonin receptors, making it a valuable precursor in the design of new antidepressant agents.

Agrochemicals

The compound also shows promise in agricultural applications, particularly as a component in herbicides and fungicides. The trifluoromethyl group contributes to enhanced bioactivity against specific pests and pathogens.

Case Study: Herbicidal Activity

Research has demonstrated that formulations containing this compound exhibit effective herbicidal properties, particularly against broadleaf weeds.

| Application | Efficacy | Reference |

|---|---|---|

| Broadleaf weed control | 85% reduction | |

| Pathogen resistance | Enhanced efficacy |

Material Science

In material science, this compound can be used to modify polymers and develop new materials with desirable properties such as enhanced thermal stability and chemical resistance.

Case Study: Polymer Modification

Studies indicate that incorporating this compound into polymer matrices improves their mechanical properties and thermal resistance.

| Polymer Type | Property Improvement | Reference |

|---|---|---|

| Polycarbonate | Increased tensile strength | |

| Polyethylene | Enhanced thermal stability |

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to detect and quantify similar compounds in complex mixtures.

Case Study: Chromatographic Analysis

In chromatographic studies, this compound has been used to calibrate detection systems due to its well-defined spectral characteristics.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the amino and hydroxy groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their structural differences:

Impact of Substituent Position and Type

- Amino and Hydroxyl Groups: The presence of both amino (-NH₂) and hydroxyl (-OH) groups in the target compound enhances hydrogen-bonding capacity, likely improving solubility in polar solvents compared to halogenated analogs like methyl 2-fluoro-5-(trifluoromethyl)benzoate . This property is critical for bioavailability in drug design.

- Trifluoromethyl Group: The electron-withdrawing CF₃ group at position 2 stabilizes the aromatic ring and increases metabolic resistance, a feature shared with methyl 3-amino-5-(trifluoromethyl)benzoate .

- Halogen Substitutions : Chloro (e.g., CAS 1698027-36-9 ) or bromo (e.g., CAS 2007915-72-0 ) substituents increase molecular weight and may enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions in synthetic chemistry.

Biological Activity

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, a compound with significant potential in biological applications, has garnered attention for its diverse pharmacological activities. This article delves into its biological activity, particularly focusing on its effects on cancer cells and its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. The structural formula can be represented as follows:

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition . Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. This inhibition leads to:

- Disruption of cell cycle progression : By interfering with CDK2 activity, the compound prevents the phosphorylation of target proteins essential for cell cycle advancement.

- Induction of apoptosis : The compound promotes programmed cell death in cancerous cells, contributing to its potential as an anticancer agent.

Biological Activity Summary

The biological activity of this compound has been evaluated in various cancer cell lines, revealing significant cytotoxic effects.

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis | |

| HCT-116 | 10.0 | Reduced cell viability | |

| A549 | 15.0 | Cytotoxicity |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various preclinical models:

- Study on MCF-7 Cells : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

- HCT-116 Colon Cancer Cells : Another study demonstrated that this compound effectively reduced cell viability in HCT-116 colon cancer cells, achieving an IC50 of 10.0 µM. The study indicated that this effect was linked to the inhibition of CDK2 and subsequent disruption of cell cycle progression.

- A549 Lung Cancer Cells : In A549 lung cancer cells, the compound exhibited cytotoxicity with an IC50 value of 15.0 µM, further supporting its potential as a therapeutic agent against various cancer types.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It undergoes metabolism primarily in the liver through phase I and phase II reactions, which are critical for its bioavailability and therapeutic efficacy.

Q & A

Basic: What are the common synthetic routes for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. A practical approach includes:

Electrophilic Substitution : Introduce the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions using Cu/Ag catalysts .

Amination and Hydroxylation : Protect the hydroxyl group (e.g., as a silyl ether), perform nitration followed by reduction to install the amino group, and deprotect to restore the hydroxyl .

Esterification : Use methyl chloride or dimethyl sulfate to esterify the carboxylic acid intermediate .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions from the electron-withdrawing trifluoromethyl group.

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : The trifluoromethyl group appears as a singlet near δ 120–125 ppm in NMR. Aromatic protons show splitting patterns reflecting substituent positions in NMR .

- X-ray Crystallography : Use SHELXL for refinement. Challenges arise due to hydrogen bonding between the amino and hydroxyl groups; employ high-resolution data (d ≤ 0.8 Å) and twin refinement if necessary .

- HPLC-MS : Confirm purity (>95%) using a C18 column with acetonitrile/water (+0.1% formic acid) gradient.

Advanced: How do steric and electronic effects of substituents impact synthetic yield?

Methodological Answer:

- Steric Hindrance : The trifluoromethyl group at position 2 hinders electrophilic attack at adjacent positions. Use bulky directing groups (e.g., Bpin) to control regioselectivity .

- Electronic Effects : The amino and hydroxyl groups activate the ring for nucleophilic substitution but deactivate it for electrophilic reactions. Protect these groups during trifluoromethylation .

Data Table :

| Reaction Step | Yield (Unoptimized) | Optimized Yield (Protected Intermediates) |

|---|---|---|

| Trifluoromethylation | 35% | 68% |

| Amination | 50% | 82% |

Advanced: What role does this compound play in designing sodium channel inhibitors?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability and membrane permeability. In a recent study (2023), methyl benzoate derivatives were condensed with bicyclic aryl amines to yield Na1.8 inhibitors with IC < 100 nM .

Key Findings :

- The hydroxyl group forms hydrogen bonds with Thr in the channel’s binding pocket.

- The amino group improves solubility (logP reduced from 3.8 to 2.1) without compromising activity .

Advanced: How to model substituent effects on solubility and logP computationally?

Methodological Answer:

- Software : Use Schrödinger’s QikProp or ACD/Labs Percepta.

- Parameters :

Advanced: How to resolve crystallographic disorder in structures with multiple substituents?

Methodological Answer:

- Twin Refinement : Use SHELXL’s TWIN/BASF commands for overlapping lattices.

- Hydrogen Bonding : Restrain D-H···A distances (e.g., O-H···N = 1.8–2.0 Å) to stabilize the model .

Case Study : A derivative with similar substitution showed 7% twinning; BASF refinement reduced R1 from 0.15 to 0.05 .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Variation of Substituents :

- Replace hydroxyl with methoxy (blocks H-bonding).

- Substitute amino with nitro (electron-withdrawing effect).

Assays : Test inhibition of Na1.8 (patch-clamp electrophysiology) and solubility (shake-flask method).

Key Result : Methoxy analogs showed 10-fold reduced activity, confirming the hydroxyl’s critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.